molecular formula C11H16N2O2 B2887512 N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide CAS No. 2094353-74-7

N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide

Cat. No. B2887512
CAS RN: 2094353-74-7
M. Wt: 208.261
InChI Key: OFZDPHSVTBJXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide” is a complex organic compound. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . The compound also contains a cyclobutane ring and a carboxamide group .


Molecular Structure Analysis

The molecular structure of “N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide” is complex, with an azetidine ring, a cyclobutane ring, and a carboxamide group .

properties

IUPAC Name

N-(1-prop-2-enoylazetidin-3-yl)cyclobutanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-10(14)13-6-9(7-13)12-11(15)8-4-3-5-8/h2,8-9H,1,3-7H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZDPHSVTBJXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)NC(=O)C2CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.